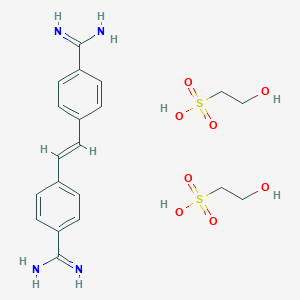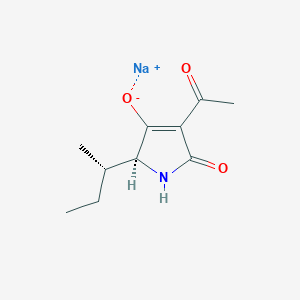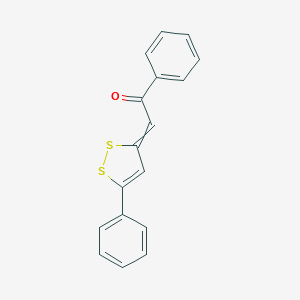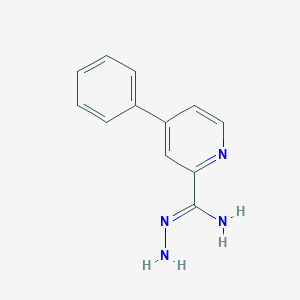
Stilbamidine isethionate
Übersicht
Beschreibung
Stilbamidine isethionate is a member of the diamidine family of compounds, known for their significant biological activities. It is primarily used in the treatment of various fungal and protozoal infections. This compound has shown efficacy against diseases such as blastomycosis and leishmaniasis, making it a valuable therapeutic agent in medical applications .
Wissenschaftliche Forschungsanwendungen
Stilbamidin-Isethionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität zu untersuchen und neue Derivate zu synthetisieren.
Biologie: Im Studium zellulärer Prozesse eingesetzt, insbesondere beim Verständnis der Interaktionen mit DNA und Lysosomen.
Medizin: Zur Behandlung von Pilz- und Protozoeninfektionen eingesetzt, einschließlich Blastomykose und Leishmaniose. Es wurde auch auf seine potenziellen Antikrebs-Eigenschaften untersucht.
Industrie: Angewendet bei der Entwicklung von diagnostischen Werkzeugen und als Fluorochrom zur Färbung von DNA, Mucosubstanzen und elastischen Fasern in der Histopathologie .
5. Wirkmechanismus
Stilbamidin-Isethionat entfaltet seine Wirkungen hauptsächlich durch Wechselwirkungen mit extrazellulärer DNA und Lysosomen. In Protozoenorganismen wie Trypanosomen bindet die Verbindung extensiv und selektiv an kinetoplastische DNA, wodurch die Zellteilung und -reproduktion gehemmt wird. In Hefe bindet es an extranukleäre DNA, wodurch zahlreiche Mutationen entstehen. Die Verbindung wird auch in Lysosomen aufgenommen, was zu einer Zunahme lysosomenähnlicher Körper und Sekretionsgranula führt .
Ähnliche Verbindungen:
Pentamidin: Eine weitere Diamidinverbindung mit ähnlichen antiprotozoalen und antimykotischen Aktivitäten.
Propamidin: Bekannt für seine antibakteriellen und antimykotischen Eigenschaften.
Berenil: Zur Behandlung von Trypanosomiasis und Leishmaniose eingesetzt.
Einzigartigkeit von Stilbamidin-Isethionat: Stilbamidin-Isethionat ist einzigartig aufgrund seines breiten Wirkungsspektrums gegen verschiedene Krankheitserreger, einschließlich Pilze, Protozoen und Bakterien. Es zeigt auch eine geringere Toxizität im Vergleich zu einigen anderen Diamidinverbindungen, was es in bestimmten klinischen Anwendungen zur bevorzugten Wahl macht .
Wirkmechanismus
Upon administration, Stilbamidine isethionate targets and binds to DNA . This inhibits cell division and reproduction in protozoans . It is also taken up in the lysosomes . It’s thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stilbamidine isethionate is synthesized through a multi-step process involving the reaction of stilbene derivatives with amidine groups. The synthesis typically involves the following steps:
Formation of Stilbene Derivatives: The initial step involves the preparation of stilbene derivatives through the reaction of benzaldehyde with acetophenone in the presence of a base.
Amidination: The stilbene derivatives are then reacted with guanidine or similar amidine compounds under controlled conditions to form the diamidine structure.
Isethionate Formation: The final step involves the reaction of the diamidine compound with isethionic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Reaktionstypen: Stilbamidin-Isethionat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Stilbamidin-Isethionat in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten aufweisen können.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden:
Oxidationsprodukte: Chinone, oxidierte Stilbenderivate.
Reduktionsprodukte: Reduzierte Stilbamidin-Derivate.
Substitutionsprodukte: Halogenierte oder alkylierte Stilbamidin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Pentamidine: Another diamidine compound with similar antiprotozoal and antifungal activities.
Propamidine: Known for its antibacterial and antifungal properties.
Berenil: Used in the treatment of trypanosomiasis and leishmaniasis.
Uniqueness of Stilbamidine Isethionate: this compound is unique due to its broad spectrum of activity against various pathogens, including fungi, protozoa, and bacteria. It also exhibits lower toxicity compared to some other diamidine compounds, making it a preferred choice in certain clinical applications .
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.2C2H6O4S/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;2*3-1-2-7(4,5)6/h1-10H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBSRDIXJYTKNV-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-59-0 | |
| Record name | Stilbamidine isetionate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbamidine isetionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBAMIDINE ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56ICS757E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




